molecular formula C12H9ClFNO2 B1586498 Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate CAS No. 56824-90-9

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B1586498
CAS No.: 56824-90-9
M. Wt: 253.65 g/mol
InChI Key: RZBUGOGXQRAHCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate is an intermediate used to prepare [[(alkylsulfonyl)phenoxy]phenyl]quinolines . These quinolines have good binding affinity for LXRβ and moderate binding selectivity over LXRα . LXRβ and LXRα are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation .

Mode of Action

Given its use as an intermediate in the synthesis of quinolines that target lxrβ and lxrα, it’s likely that it interacts with these targets in a similar manner .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . These pathways could include cholesterol transport, fatty acid metabolism, and inflammatory response pathways .

Pharmacokinetics

These properties would impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action would likely be changes in the expression of genes related to lipid metabolism and inflammation, given the known targets of the quinolines it helps synthesize . This could result in changes in lipid levels within cells and modulation of inflammatory responses .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the presence of other drugs (drug-drug interactions), the physiological state of the patient (such as liver or kidney function, which could affect drug metabolism and excretion), and external factors such as diet and lifestyle .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloro-8-fluoroquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c1-2-17-12(16)8-6-15-11-7(10(8)13)4-3-5-9(11)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBUGOGXQRAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363160
Record name ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56824-90-9
Record name ethyl 4-chloro-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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